3-Acetyl(2,3-13C2)oxolan-2-one
Overview
Description
3-Acetyl(2,3-13C2)oxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 132.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis
One significant application area for compounds like 3-Acetyl(2,3-13C2)oxolan-2-one is in the field of NMR spectroscopy, particularly in analyzing polymers like chitin and chitosan. These biopolymers' degree of N-acetylation (DA) is a critical parameter, affecting their physical and chemical properties. NMR techniques, including 1H NMR, 13C NMR, and 15N NMR, are pivotal for accurately determining the DA, offering insights into the polymer's composition and functionalities. This has implications for the development of materials with tailored properties for various applications, from biomedicine to environmental engineering (Kasaai, 2010).
Biotechnological Production of Acetoin
Acetoin, a compound closely related to the biochemical pathways involving acetylated compounds, is extensively studied for its applications in food, cosmetics, and as a bio-based chemical. Research on acetoin's fermentative production by bacteria highlights the significance of optimizing microbial strains and fermentation conditions to enhance yield and productivity. This is crucial for developing sustainable, bio-based production processes for chemicals traditionally derived from petroleum (Xiao & Lu, 2014).
Antioxidant Properties in Clinical Applications
Compounds with acetyl groups, such as N-acetylcysteine (NAC), demonstrate potent antioxidant and therapeutic properties in various clinical settings. NAC, for example, has been explored for its roles in psychiatry, indicating that acetylated compounds can modulate neurotropic, glutamatergic, and inflammatory pathways, offering promising results for treating disorders where traditional therapies have been limited (Dean, Giorlando, & Berk, 2011).
Enhancing Wood Properties through Chemical Modification
The acetylation of wood, a process related to the chemical modification capabilities of acetyl compounds, has been studied for improving wood's dimensional stability and resistance to microbial degradation. This research area explores how acetylating agents can penetrate the wood cell wall, altering its chemistry and enhancing its performance in various applications, from construction to furniture. Such modifications aim to produce materials with improved durability, resistance to environmental stressors, and overall lifespan (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).
Mechanism of Action
Target of Action
Related compounds such as 3-acetoacetyl-2h-chromen-2-one have been shown to interact with various targets, including cyclooxygenase and 5-lipoxygenase enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively .
Mode of Action
Related compounds have been shown to undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, under the action of microwave irradiation, forms new heterocyclic systems involving the oxo group of the substituent in position 3 of the heterofragment .
Biochemical Pathways
Related compounds have been shown to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .
Result of Action
Related compounds have been shown to possess a wide spectrum of biological action, including anti-inflammatory, analgesic, and antiviral activities .
Properties
IUPAC Name |
3-acetyl(2,3-13C2)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-WMPIHMMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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